molecular formula C20H17FN4O B2422083 1-(2,3-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 894994-82-2

1-(2,3-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2422083
CAS RN: 894994-82-2
M. Wt: 348.381
InChI Key: SNDXDBDOFHKVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2,3-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their anticancer activity against various human tumor cell lines .

Scientific Research Applications

  • Synthesis of Novel Compounds : Research has been conducted on synthesizing novel derivatives of pyrazolo[3,4-d]pyrimidin-4-one, which are used in various chemical reactions and as intermediates in pharmaceutical research. For instance, Rahmouni et al. (2014) described the synthesis of new isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition reactions, demonstrating their potential in creating diverse chemical structures (Rahmouni et al., 2014).

  • Antimicrobial and Anticancer Properties : Several studies have shown that derivatives of pyrazolo[3,4-d]pyrimidin-4-one possess significant antimicrobial and anticancer activities. Abdel-Gawad et al. (2003) synthesized compounds with antimicrobial properties, and Hafez et al. (2016) reported the synthesis of compounds exhibiting anticancer activities (Abdel-Gawad et al., 2003); (Hafez et al., 2016).

  • Herbicidal Activity : Luo et al. (2017) explored the herbicidal activity of pyrazolo[3,4-d]pyrimidine-4-one derivatives. They found that some compounds showed good inhibition activities against certain plants, indicating potential applications in agriculture (Luo et al., 2017).

  • Adenosine Receptor Affinity : Harden et al. (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, which exhibited A1 adenosine receptor affinity. This research indicates potential applications in neurological or cardiovascular diseases (Harden et al., 1991).

  • Antiviral Evaluation : Shamroukh et al. (2007) conducted research on pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives for antiviral evaluation, highlighting their potential use in treating viral infections (Shamroukh et al., 2007).

Mechanism of Action

The compound has shown prominent anticancer activity. It has been found to inhibit EGFR and ErbB2 kinases at the sub-micromolar level . The dual inhibition of EGFR and ErbB2 causes induction of apoptosis, which was confirmed by a significant increase in the level of active caspase-3 .

properties

IUPAC Name

1-(2,3-dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O/c1-13-6-5-9-18(14(13)2)25-19-16(10-23-25)20(26)24(12-22-19)11-15-7-3-4-8-17(15)21/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDXDBDOFHKVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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